1-Methyl-6-phenylpteridine-2,4-dione
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Overview
Description
1-Methyl-6-phenylpteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
The synthesis of 1-Methyl-6-phenylpteridine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromolumazine with a 1-ethoxyprop-1-enyl tin compound in the presence of a palladium catalyst and copper iodide . This reaction yields the desired pteridine derivative through a cross-coupling mechanism.
Chemical Reactions Analysis
1-Methyl-6-phenylpteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly at the phenyl ring, can be achieved using electrophilic aromatic substitution methods.
Common reagents used in these reactions include palladium catalysts for cross-coupling, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-6-phenylpteridine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound’s structural similarity to natural pteridines makes it a useful tool in studying enzyme interactions and metabolic pathways.
Industry: While industrial applications are limited, the compound’s unique properties make it a candidate for specialized chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-6-phenylpteridine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating enzyme activity. The exact pathways and targets depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
1-Methyl-6-phenylpteridine-2,4-dione can be compared to other pteridine derivatives, such as:
6-Propionylpteridine-2,4-dione: Similar in structure but with different substituents, leading to varied biological activities.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure but differ in their specific ring systems and substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and potential medicinal applications. Further research into its properties and applications will likely uncover even more uses for this versatile compound.
Properties
CAS No. |
64233-24-5 |
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Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-methyl-6-phenylpteridine-2,4-dione |
InChI |
InChI=1S/C13H10N4O2/c1-17-11-10(12(18)16-13(17)19)15-9(7-14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,16,18,19) |
InChI Key |
ARWDYCFCAYHNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=O)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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